5-Oxaspiro[3.5]nonan-9-one
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Overview
Description
5-Oxaspiro[3.5]nonan-9-one: is a versatile small molecule scaffold used in various research and industrial applications. It is a spiro compound, meaning it contains a unique bicyclic structure where two rings are connected through a single atom. The molecular formula of this compound is C8H12O2, and it has a molecular weight of 140.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxaspiro[3.5]nonan-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable ketone with an epoxide in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-Oxaspiro[3.5]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spiro structure allows for nucleophilic substitution reactions, where functional groups can be introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: 5-Oxaspiro[3.5]nonan-9-one is used as a building block in organic synthesis, enabling the creation of complex molecules with spirocyclic structures. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound derivatives are explored for their potential as enzyme inhibitors or modulators. The unique spiro structure can interact with biological targets in ways that linear molecules cannot .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as antiviral, antibacterial, and anticancer agents. The spirocyclic structure can enhance the bioavailability and stability of drug candidates .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Oxaspiro[3.5]nonan-9-one and its derivatives depends on their specific application. In biological systems, the spiro structure can interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction often involves binding to active sites or allosteric sites, modulating the activity of the target molecule. The pathways involved can vary widely, from inhibiting enzyme activity to altering gene expression .
Comparison with Similar Compounds
6-Oxaspiro[3.5]nonan-9-one: Similar in structure but with a different position of the oxygen atom.
5-Oxaspiro[3.5]nonan-8-one: Another spiro compound with a different ketone position.
Uniqueness: 5-Oxaspiro[3.5]nonan-9-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. The position of the oxygen and ketone groups allows for unique reactivity patterns and interactions with other molecules. This makes it a valuable scaffold in the design of new compounds with tailored properties .
Properties
IUPAC Name |
5-oxaspiro[3.5]nonan-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-3-1-6-10-8(7)4-2-5-8/h1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZYVQXRECZTNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(CCC2)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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